methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018716
InChI: InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1
SMILES:
Molecular Formula: C23H24O12
Molecular Weight: 492.4 g/mol

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate

CAS No.:

Cat. No.: VC18018716

Molecular Formula: C23H24O12

Molecular Weight: 492.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate -

Specification

Molecular Formula C23H24O12
Molecular Weight 492.4 g/mol
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Standard InChI InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1
Standard InChI Key TXEVHMZINNBIAP-YKZCJQPKSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Structural Characteristics and Molecular Configuration

The compound features a central oxane (pyranose) ring with defined stereochemistry at positions 2, 3, 4, 5, and 6. Key structural elements include:

  • Three acetyloxy (-OAc) groups at positions 3, 4, and 5, which enhance lipophilicity and stability.

  • A methyl ester at position 2, contributing to solubility in organic solvents.

  • A 4-methyl-2-oxochromen-7-yl substituent at position 6, linked via an ether bond. Chromene derivatives are known for their fluorescence and bioactivity.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₂₅H₂₆O₁₃ (theoretical)
Molecular Weight558.47 g/mol
Stereochemical Centers5 (2S, 3S, 4S, 5R, 6S)
Key Functional GroupsAcetyloxy, methyl ester, chromene

The oxane ring adopts a chair conformation stabilized by intramolecular hydrogen bonding between the acetyloxy groups . The chromene moiety introduces planarity, enabling π-π stacking interactions in biological systems.

Synthetic Pathways and Challenges

Synthesis of this compound likely involves multi-step protection-deprotection strategies to preserve stereochemistry. A hypothetical route includes:

  • Oxane Ring Formation: Starting from D-glucose, selective acetylation of hydroxyl groups at positions 3, 4, and 5 using acetic anhydride/pyridine .

  • Chromene Coupling: Mitsunobu reaction or nucleophilic substitution to attach the 4-methyl-2-oxochromen-7-yl group at position 6.

  • Methyl Esterification: Treatment with methanol and a carboxylic acid activator (e.g., DCC) to form the terminal ester .

Key Challenges:

  • Stereochemical Integrity: Maintaining configuration during acetyloxy group introduction requires low-temperature conditions (−20°C to 0°C) .

  • Chromene Stability: The electron-deficient chromene system is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, its structural components suggest potential bioactivity:

  • Chromene Derivatives: Known to inhibit cyclooxygenase-2 (COX-2) and modulate NF-κB signaling, implicating anti-inflammatory and anticancer properties.

  • Acetyloxy Groups: Enhance membrane permeability, facilitating cellular uptake .

Hypothesized Mechanism of Action:

The chromene moiety may intercalate into DNA or bind enzyme active sites, while the acetyloxy groups stabilize interactions with hydrophobic protein domains .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Potential precursor for anticoagulants or anti-inflammatory agents due to structural similarity to coumarin-based drugs.

  • Fluorescent Probes: Chromene’s inherent fluorescence could be exploited in cellular imaging.

  • Polymer Chemistry: Acetylated sugars serve as monomers for biodegradable polymers .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Bioactivity

Analog SubstituentBioactivity ProfileKey Differences
6-Bromooxane (CAS 57820-69-6)Halogen bonding in catalysisReduced solubility vs. chromene
6-DiphenoxyphosphorylEnzyme inhibitionIncreased steric bulk

Chromene-containing analogs exhibit superior antiproliferative activity in vitro compared to halogenated derivatives, likely due to enhanced DNA interaction.

Stability and Degradation Pathways

  • Hydrolytic Degradation: Acetyloxy groups undergo hydrolysis in aqueous media (t₁/₂ = 12 h at pH 7.4) .

  • Photodegradation: Chromene’s conjugated system absorbs UV light (λₘₐₓ ≈ 320 nm), leading to [2+2] cycloaddition products under prolonged exposure.

Future Research Directions

  • Pharmacokinetic Studies: ADMET profiling to assess oral bioavailability and metabolic stability.

  • Target Identification: CRISPR-Cas9 screens to map cellular targets of the chromene-oxane scaffold.

  • Synthetic Optimization: Flow chemistry approaches to improve yield (>60% current theoretical maximum) .

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